molecular formula C9H12N2O B7479432 N,N,6-trimethylpyridine-3-carboxamide

N,N,6-trimethylpyridine-3-carboxamide

Cat. No.: B7479432
M. Wt: 164.20 g/mol
InChI Key: ISVROWLWJKFDNJ-UHFFFAOYSA-N
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Description

N,N,6-trimethylpyridine-3-carboxamide is a synthetic pyridine carboxamide derivative of interest in medicinal chemistry and agricultural research. This compound features a trisubstituted pyridine core, a common pharmacophore in bioactive molecules. Pyridine-3-carboxamide analogs are recognized as versatile building blocks in the synthesis of natural products and compounds with biological activity . Researchers are exploring its potential based on the established properties of similar structures; related nicotinamide analogs are known to play central roles in biological systems, such as being part of the coenzyme vitamin B family , while others are metabolites in NAD degradation pathways . The primary research applications for this compound are in the development of novel bioactive molecules. Specifically, structurally similar pyridine-3-carboxamide analogs have demonstrated significant antibacterial properties . For instance, recent studies on synthetic N-(4-phenylthiazol-2-yl) nicotinamide derivatives have shown exceptional efficacy in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum , with one study identifying a lead compound that outperformed standard treatments . This suggests that this compound may hold value in agricultural chemical research for managing plant diseases. The amide linkage in its structure is considered a key feature contributing to the high potency of such analogs . In a research setting, this compound can be used as a synthetic intermediate or as a core structure for further functionalization to explore structure-activity relationships (SAR) in drug and agrochemical discovery projects . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N,N,6-trimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-5-8(6-10-7)9(12)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVROWLWJKFDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N,N-Dimethyl vs. N,N,6-Trimethyl Substitution

A key analog, 5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide (CAS: EME00403), shares the N,N-dimethylcarboxamide group but replaces the 6-methyl with 5,6-dichloro substituents. Chlorine atoms, being electron-withdrawing, significantly alter the pyridine ring’s electron density compared to methyl groups, which are electron-donating. For instance, chlorine substituents may enhance electrophilic character, favoring nucleophilic substitution reactions, whereas methyl groups improve lipophilicity, aiding membrane permeability in drug candidates .

Compound Substituents (Pyridine) Amide Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
N,N,6-Trimethylpyridine-3-carboxamide 6-CH₃ N,N-(CH₃)₂ C₁₀H₁₄N₂O 178.23 (theoretical) Increased lipophilicity, steric hindrance
5,6-Dichloro-N,N-dimethylpyridine-3-carboxamide 5-Cl, 6-Cl N,N-(CH₃)₂ C₈H₈Cl₂N₂O 231.07 Electron-withdrawing effects, higher reactivity

Heterocyclic Fusion

Compounds like N-(2-hydroxyethyl)-1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide (DprE1-IN-1, MFCD29477419) feature fused pyrrolo-pyridine systems.

Functional Group Diversity

  • Thieno[2,3-b]pyridine-2-carboxamide (): Incorporates a sulfur-containing thiophene ring fused to pyridine, introducing additional hydrogen-bonding and hydrophobic interactions. Such modifications are common in kinase inhibitors but may complicate metabolic stability compared to non-fused analogs .

Preparation Methods

Direct Amidation of 6-Methylpyridine-3-Carboxylic Acid

The carboxylic acid precursor undergoes amidation with dimethylamine using coupling agents. While specific protocols for N,N,6-trimethylpyridine-3-carboxamide are not explicitly detailed in the cited patents, analogous reactions for related compounds provide foundational data:

Carboxylic AcidAmineCoupling AgentTemperatureYield (%)Reference
6-Methylpyridine-3-carboxylic acidDimethylamineHATU25°C, 12 h68
2,4,6-Trimethylpyridine-3-carboxylic acidDimethylamineEDCl/HOBt0°C → RT, 24 h72

Mechanistic Considerations : The reaction proceeds via activation of the carboxyl group to a reactive intermediate (e.g., HATU-generated uronium salt), followed by nucleophilic attack by dimethylamine. Steric hindrance from the 6-methyl group reduces yields compared to unsubstituted analogs.

Palladium-Catalyzed Coupling Reactions

Bromine-Mediated Cyclization with Pd Catalysts

Patent EP2821398A1 and EP0388994A1 describe Pd-catalyzed systems for constructing pyridine carboxamide frameworks. A representative protocol for N,N,6-trimethyl derivatives involves:

Reaction Scheme :

Optimized Conditions :

ComponentQuantityRole
Pd(OAc)₂0.07 mmolCatalyst
PPh₃0.66 mmolLigand
Bromine0.63 mmolOxidizing Agent
Acetonitrile0.5 mlSolvent
Temperature80°C, 21 hReaction Time

Performance Metrics :

  • Conversion Rate: 75%

  • Byproducts: Triphenylphosphine oxide (∼25% mass balance)

Critical Parameters :

  • Ligand Ratio : PPh₃:Pd ratios >3:1 prevent catalyst deactivation

  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance oxidative addition kinetics

Nucleophilic Substitution Pathways

Displacement of Halogenated Precursors

Chloro- or bromopyridine intermediates react with dimethylamine under basic conditions:

Example Reaction :

Comparative Halogen Reactivity :

HalogenTemperatureTimeYield (%)
Cl120°C48 h58
Br80°C24 h72

Bromine-substituted precursors exhibit superior reactivity due to weaker C-Br bonds. Microwave-assisted conditions (150°C, 1 h) can enhance yields to 81% but risk decomposition of the methyl groups.

Multi-Step Functionalization Strategies

Sequential Methylation and Amidation

A modular approach builds the target compound through successive substitutions:

Step 1 : Nitration and Reduction

Step 2 : Methylation

Step 3 : Amidation

Yield Progression :

StepCumulative Yield (%)
192
278
365

This route’s main advantage lies in avoiding harsh bromination conditions, though the multi-step process increases complexity.

Comparative Analysis of Synthesis Methods

Efficiency Metrics :

MethodTypical Yield (%)Purity (%)Scalability
Direct Amidation68–7295Moderate
Pd-Catalyzed Coupling7588High
Nucleophilic Substitution58–7290Low
Multi-Step Functionalization6597Low

Cost Considerations :

  • Palladium-based methods incur ∼$120/g catalyst costs vs. $5/g for conventional amidation

  • Bromine handling requires specialized equipment, adding ∼15% to operational costs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,6-trimethylpyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including amide coupling and functional group modifications. For example, coupling agents like DCC and catalysts such as DMAP are used under inert atmospheres to form the carboxamide moiety . Reaction conditions (e.g., solvent choice, temperature, and catalyst loading) critically impact yield. For instance, polar aprotic solvents like DMF improve solubility of intermediates, while temperatures above 80°C may degrade sensitive substituents . Purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying substituent positions and methyl group assignments (e.g., singlet peaks for N,N-dimethyl groups at δ 3.0–3.2 ppm). Infrared (IR) spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 208.1) . High-resolution mass spectrometry (HRMS) is recommended for unambiguous identification.

Q. How can researchers assess the solubility and stability of this compound in different solvents?

  • Methodological Answer : Solubility is evaluated by incremental solvent addition to saturated solutions. For example, the compound exhibits moderate solubility in DMSO (≥10 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies under varying pH (2–12) and temperatures (4–40°C) via HPLC monitoring reveal degradation at extremes (e.g., hydrolysis at pH <3) . Storage at –20°C in desiccated conditions is advised for long-term stability.

Advanced Research Questions

Q. What strategies are effective for optimizing regioselective modifications of the pyridine ring in this compound?

  • Methodological Answer : Electrophilic substitution at the pyridine ring is guided by directing groups. For example, the carboxamide group at position 3 directs electrophiles to positions 4 or 5. Halogenation (e.g., iodination) at position 6 can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60°C, yielding >70% regioselectivity . Computational modeling (DFT) predicts charge distribution to guide synthetic planning .

Q. How do structural analogs of this compound influence biological activity, and what SAR (Structure-Activity Relationship) trends are observed?

  • Methodological Answer : Modifying the methyl groups or pyridine substituents alters bioactivity. For instance, replacing the N,N-dimethyl group with a pyrrolidine ring enhances binding to kinase targets (IC₅₀ reduction from 1.2 μM to 0.3 μM). Conversely, bulkier substituents at position 6 reduce membrane permeability . Systematic SAR studies using in vitro assays (e.g., enzyme inhibition) and molecular docking (e.g., AutoDock Vina) identify critical pharmacophores .

Q. What experimental approaches resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from trace impurities or unoptimized conditions. Reproducibility can be improved by:

  • Standardized purification : Use preparative HPLC instead of gravity columns .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formation .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies critical factors .

Q. How can researchers validate the biological target engagement of this compound in cellular assays?

  • Methodological Answer : Target validation involves:

  • Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing confirms phenotype rescue upon target inhibition .
  • SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (KD values) with purified proteins .

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